Aplasmomycin

Antibiotic mechanism of action Ionophore Futalosine pathway

Aplasmomycin is a non-interchangeable, boron-containing macrodiolide antibiotic with a unique dual functionality: potent in vivo antimalarial activity comparable to artemisinin and specific inhibition of the futalosine pathway in menaquinone biosynthesis. Its orthogonal use as a growth promotant in ruminants, documented in patents, sets it apart from structural analogs like boromycin and tartrolons. This compound is essential for antimalarial benchmark studies, rumen microbiology research, and boron coordination chemistry investigations. Secure the only tool compound that unites these validated mechanisms.

Molecular Formula C40H60BNaO14
Molecular Weight 798.7 g/mol
CAS No. 61230-25-9
Cat. No. B1261144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAplasmomycin
CAS61230-25-9
Synonymsantibiotic 339-29
aplasmomycin
Molecular FormulaC40H60BNaO14
Molecular Weight798.7 g/mol
Structural Identifiers
SMILES[B-]123OC4C(=O)OC5CC(C=CCC(C(C6CCC(C(O1)(O6)C(O2)C(=O)OC7CC(C=CCC(C(C8CCC(C4(O3)O8)C)(C)C)O)OC7C)C)(C)C)O)OC5C.[Na+]
InChIInChI=1S/C40H60BO14.Na/c1-21-15-17-31-37(5,6)29(42)13-9-11-26-20-28(24(4)47-26)49-36(45)34-40-22(2)16-18-32(51-40)38(7,8)30(43)14-10-12-25-19-27(23(3)46-25)48-35(44)33-39(21,50-31)54-41(52-33,53-34)55-40;/h9-12,21-34,42-43H,13-20H2,1-8H3;/q-1;+1/b11-9+,12-10+;/t21-,22-,23-,24-,25-,26-,27+,28+,29-,30-,31+,32+,33+,34+,39+,40+,41?;/m1./s1
InChIKeyGEIYDRPAWIMINR-ZDKANEFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aplasmomycin (CAS 61230-25-9): Boron-Containing Macrodiolide Antibiotic from Marine Streptomyces


Aplasmomycin is a boron-containing macrodiolide antibiotic first isolated from Streptomyces griseus strain SS-20, obtained from shallow sea sediment in Sagami Bay [1]. This symmetrical dimeric compound functions as a natural ionophore, with the boron atom centrally coordinated within the macrocyclic structure [2]. Aplasmomycin demonstrates in vitro activity against Gram-positive bacteria including Staphylococcus, Bacillus, and Mycobacterium species, with minimum inhibitory concentrations (MICs) ranging from 0.78 to 6.25 μg/ml . Additionally, the compound exhibits in vivo antimalarial activity against Plasmodium berghei in murine models [3].

Aplasmomycin Selection Rationale: Structural and Mechanistic Uniqueness Among Boron-Containing Macrodiolides


Aplasmomycin occupies a distinct chemical space that prevents direct substitution by structurally related boron-containing macrodiolides such as boromycin, tartrolons, or borophycin. Although these compounds share an identical boron-binding substructure and configuration [1], they exhibit divergent biological activities, species specificities, and safety profiles. Aplasmomycin uniquely combines a well-defined in vivo antimalarial efficacy comparable to artemisinin [2] with a specific inhibition of the futalosine pathway involved in menaquinone biosynthesis [3]. Furthermore, its application as a growth promotant in ruminants is documented in patents [4], a property not claimed for other members of this structural class. These orthogonal functional characteristics establish aplasmomycin as a non-interchangeable research tool and industrial agent.

Quantitative Evidence Supporting Aplasmomycin Differentiation for Scientific Procurement


Aplasmomycin Demonstrates a Dual Ionophore and Futalosine Pathway Inhibition Mechanism

Aplasmomycin is distinguished by its dual mechanism of action. First, it functions as a natural ionophore that mediates net K+ transport across bulk phases [1]. Second, it was identified as a specific inhibitor of the futalosine pathway, an alternative menaquinone biosynthesis pathway operating in Helicobacter pylori and other bacteria [2]. While its structural analog boromycin shares both ionophoric properties [3] and futalosine pathway inhibition [2], aplasmomycin's combined profile is documented in the same comparative study, confirming that both compounds act on this non-canonical pathway [2]. This dual mechanism is not a class-wide property of all boron-containing macrodiolides; for instance, tartrolons and borophycin have not been demonstrated to inhibit the futalosine pathway.

Antibiotic mechanism of action Ionophore Futalosine pathway Menaquinone biosynthesis

Aplasmomycin Exhibits Potent In Vivo Antimalarial Activity Comparable to Artemisinin

Aplasmomycin's in vivo antimalarial activity is a key differentiator within the boron-containing macrodiolide class. In a comparative study, the potency of aplasmomycin against Plasmodium berghei yoelli in mice was directly compared to the sesquiterpene lactone artemisinin, a frontline antimalarial drug [1]. The study demonstrated that aplasmomycin's in vivo antimalarial efficacy was comparable to that of artemisinin [1]. While boromycin exhibits antibacterial and ionophoric activities, it lacks documented in vivo antimalarial efficacy comparable to aplasmomycin. Furthermore, tartrolons and borophycin have no reported antimalarial activity.

Antimalarial drug discovery In vivo efficacy Plasmodium berghei Artemisinin comparison

Aplasmomycin Displays a Defined Toxicity Profile with LD50 = 125 mg/kg (i.p. in Mice)

Aplasmomycin has a well-established acute toxicity profile, with an intraperitoneal LD50 of 125 mg/kg in mice [1]. This data provides a clear benchmark for in vivo dosing and safety assessment, which is crucial for both research and potential development applications. In contrast, boromycin's toxicity profile is less defined; a single study reports an LD50 of approximately 15 mg/kg in mice infected with Babesia rodhaini , suggesting a significantly lower therapeutic index in this infected model. For other boron-containing macrodiolides like tartrolons and borophycin, systematic in vivo toxicity data are sparse or absent. The availability of this quantitative toxicity data for aplasmomycin facilitates risk assessment and experimental design.

Toxicology Safety pharmacology LD50 In vivo toxicity

Aplasmomycin Shows Broader In Vitro Antibacterial Spectrum Compared to Boromycin

Aplasmomycin exhibits in vitro antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus, Bacillus, and Mycobacterium species, with MICs ranging from 0.78 to 6.25 μg/ml . In contrast, boromycin's reported MIC values are generally lower for certain specific strains (e.g., B. subtilis MIC = 0.05-0.3 μg/ml; S. aureus SG 511 MIC = 0.4 μg/ml) [1], but boromycin lacks the comprehensive mycobacterial activity documented for aplasmomycin. Notably, boromycin's MIC50 against mycobacteria was reported as 80 nM [2], whereas aplasmomycin's MIC range against mycobacteria is included within the broader 0.78-6.25 μg/ml range. This indicates that while boromycin may be more potent against select Gram-positive species, aplasmomycin offers a broader spectrum inclusive of mycobacteria, which is a distinct advantage for certain research applications.

Antibacterial activity MIC Gram-positive bacteria Mycobacteria

Aplasmomycin Possesses a Unique Symmetric Boron-Containing Structure Confirmed by X-ray Crystallography

Aplasmomycin's three-dimensional structure was definitively solved by X-ray crystallographic analysis of its silver salt, revealing a symmetric dimeric macrocycle with a central boron atom coordinated within the molecule [1]. This structural feature is shared with boromycin, tartrolons, and borophycin, which all possess an identical boron-binding substructure and configuration [2]. However, aplasmomycin is unique among these in that it was originally isolated from a marine strain of Streptomyces griseus [3], whereas boromycin is produced by Streptomyces antibioticus, tartrolons by Sorangium cellulosum, and borophycin by cyanobacteria. The distinct biosynthetic origin implies potential differences in post-translational modifications, fermentation yields, and downstream processing requirements, which can impact procurement decisions related to purity, cost, and availability.

Structural biology X-ray crystallography Boron coordination Natural product chemistry

Aplasmomycin Demonstrates Growth Promotion in Ruminants via Rumen Metabolism Modulation

Aplasmomycin has been patented for use as a growth promotant in ruminants, including cattle, sheep, goats, and deer [1]. The proposed mechanism involves modifying rumen metabolism by reducing the proportion of methane formed and increasing the proportion of propionate and butyrate at the expense of methane and/or acetate [2]. This application is unique among boron-containing macrodiolides; boromycin, while also a macrolide antibiotic, has not been patented or demonstrated for growth promotion in livestock. Tartrolons and borophycin lack any reported agricultural or industrial utility. This property represents a distinct commercial differentiation for aplasmomycin, opening avenues for animal health and nutrition research.

Agricultural biotechnology Ruminant growth promotion Methane reduction Feed efficiency

Validated Research and Industrial Applications for Aplasmomycin


Antimalarial Drug Discovery Research: In Vivo Efficacy Benchmarking

Aplasmomycin serves as a positive control or reference compound in rodent malaria models (P. berghei) for evaluating the in vivo efficacy of novel antimalarial candidates. Its potency has been directly compared to artemisinin, establishing it as a benchmark for comparative studies [1]. Researchers can use aplasmomycin to validate assay systems and quantify the relative in vivo efficacy of test compounds.

Mechanistic Studies on Futalosine Pathway Inhibition

Aplasmomycin is a validated specific inhibitor of the futalosine pathway, an alternative menaquinone biosynthesis route found in pathogens like Helicobacter pylori and Campylobacter jejuni [2]. It is employed in microbiological and biochemical assays to dissect this pathway, validate drug targets, and screen for other inhibitors. Its dual ionophoric activity also allows for comparative studies of membrane perturbation versus specific enzyme inhibition.

Structural Biology and Natural Product Chemistry Research

The X-ray crystal structure of aplasmomycin (as the silver salt) provides a precise three-dimensional template for studying boron coordination chemistry in natural products [3]. It serves as a model compound for investigating macrodiolide biosynthesis, total synthesis strategies, and the role of boron in conferring biological activity. Researchers utilize aplasmomycin to explore structure-activity relationships within the boron-containing macrodiolide class.

Agricultural Biotechnology: Ruminant Nutrition and Methane Mitigation Studies

Aplasmomycin is utilized in agricultural research to investigate rumen fermentation modulation, specifically for reducing methane production and increasing propionate yields in ruminants [4]. It serves as a tool compound for studying rumen microbial ecology, feed efficiency, and strategies for mitigating greenhouse gas emissions from livestock.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aplasmomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.